methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate
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Overview
Description
Methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring. The cyclopropyl group is then introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene intermediates.
The final step involves the coupling of the quinoline derivative with beta-alanine methyl ester. This can be achieved through a condensation reaction using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles like amines or thiols replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Nalidixic Acid: An antibacterial agent with a quinoline structure.
Uniqueness
Methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate is unique due to the presence of the cyclopropyl group and the beta-alanine ester moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and structure, which includes a cyclopropyl group attached to a quinoline moiety. This unique structure is believed to contribute to its biological activities.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C14H16N2O2
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of quinolone have shown effectiveness against various cancer cell lines.
- Cell Cycle Arrest : Compounds similar to this compound have been observed to induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Inhibition of Tubulin Polymerization : Some studies demonstrate that these compounds inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.
Case Studies
- Study on 2-Phenyl-4-Quinoline Derivative
- Immunomodulatory Effects
Comparative Analysis of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-Phenyl-4-Quinoline | Anticancer | 0.85 - 3.32 | G2/M arrest, apoptosis |
Methyl N-(4-hydroxyphenyl)carbonyl | Antiviral | TBD | Inhibition of viral replication |
EHQA (Quinoline derivative) | Immunomodulatory | TBD | Anti-inflammatory effects |
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
methyl 3-[(2-cyclopropylquinoline-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C17H18N2O3/c1-22-16(20)8-9-18-17(21)13-10-15(11-6-7-11)19-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3,(H,18,21) |
InChI Key |
IWVPABQJUNXFJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3 |
Origin of Product |
United States |
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